molecular formula C11H14O2 B1582635 Ethyl o-tolylacetate CAS No. 40291-39-2

Ethyl o-tolylacetate

Cat. No. B1582635
CAS RN: 40291-39-2
M. Wt: 178.23 g/mol
InChI Key: HTDQOYWJDUMNHX-UHFFFAOYSA-N
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Description

Ethyl o-tolylacetate (EOTA) is a synthetic compound that has been used in a variety of research applications, particularly in the fields of biochemistry and physiology. It is a colorless liquid with a sweet, floral odor and is a derivative of toluene. EOTA has a broad range of uses, from being used as a solvent for a variety of organic compounds to being used as a chemical reagent in biochemical and physiological experiments. It is also used in the production of a wide range of products, such as fragrances and flavorings.

Scientific Research Applications

Photochemical Reactions

Ethyl o-tolylacetate, or ethyl tolylacetates, is involved in photochemical reactions. A study by Ogata and Hayashi (1977) demonstrated that UV irradiation of a toluene solution with ethyl chloroacetate under nitrogen resulted in an isomeric mixture of ethyl tolylacetates, including ortho, meta, and para forms. The yields of these products were increased in the presence of air and further enhanced with the addition of AlCl3, particularly the ortho-isomer. This indicates its potential use in photochemical synthesis and studies on reaction pathways under different environmental conditions (Ogata & Hayashi, 1977).

Microencapsulation Techniques

Ethyl acetate, a related compound to ethyl o-tolylacetate, has been used in microencapsulation techniques. Sah (1997) developed solvent evaporation and extraction processes using ethyl acetate to prepare poly(d,l-lactide-co-glycolide) microspheres. This demonstrates the role of ethyl acetate in pharmaceutical and chemical engineering for creating specific microstructures in drug delivery systems and other applications (Sah, 1997).

Esterification and Synthesis Applications

Ethyl o-tolylacetate is also relevant in the synthesis of various compounds. The research by Jadhav and Singh (2016) on the synthesis of unsymmetrical α,α-diarylacetates highlights the role of ethyl bromofluoroacetate, a compound related to ethyl o-tolylacetate, in creating diverse chemical structures. This has implications for the development of new materials and molecules in organic chemistry (Jadhav & Singh, 2016).

Ethylene Glycol Research

Ethylene glycol, a compound related to ethyl o-tolylacetate, has been extensively studied for its properties and applications. Yue et al. (2012) reviewed the various synthesis methods and applications of ethylene glycol, highlighting its importance in industrial processes and as a chemical intermediate. The review covers the catalytic reactivity and reaction mechanisms, providing insights into the versatility of ethylene glycol and its derivatives in chemical manufacturing (Yue et al., 2012).

properties

IUPAC Name

ethyl 2-(2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQOYWJDUMNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960726
Record name Ethyl (2-methylphenyl)acetate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl o-tolylacetate

CAS RN

40291-39-2
Record name Benzeneacetic acid, 2-methyl-, ethyl ester
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Record name Ethyl o-tolylacetate
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Record name 40291-39-2
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Record name Ethyl (2-methylphenyl)acetate
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Record name Ethyl o-tolylacetate
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Synthesis routes and methods

Procedure details

o-Xylene (1.59 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 81 mg ethyl o-methylphenylacetate was obtained by column chromatography, in a yield of 91%. 1HNMR (400 MHz, CDCl3) δ 1.23 (t, J=7.2 Hz, 3H), 2.32 (s, 3H), 3.63 (s, 2H), 4.12 (q, J=7.2 Hz, 2H), 7.15-7.21 (m, 4H); 13CNMR (100 MHz, CDCl3) δ 14.2, 19.6, 39.3, 60.8, 126.1, 127.3, 130.1, 130.3, 132.9, 136.8, 171.5; HRMS (ESI) calcd. for C11H14NaO2 [M+Na]: 201.0886. found: 201.0882. The ethyl o-methylphenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 66 mg product o-methylphenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 97%.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
SM McElvain, HI Anthes… - Journal of the American …, 1942 - ACS Publications
… considered to be ethyl o-tolylacetate, the … of ethyl o-tolylacetate has been mentioned in two instances in the … Diethylbenzyl orthoacetate on pyrolysis yields some ethyl o-tolylacetate as …
Number of citations: 64 pubs.acs.org
R Pitteloud, M Petrzilka - Helvetica Chimica Acta, 1979 - Wiley Online Library
… and 242 (C1,,HI2O2Se+)) and none of the desired ethyl o-tolylacetate 9h … Selenoxide 7h does not give ethyl o-tolylacetate 9h under these conditions; see theoretical part. …
Number of citations: 39 onlinelibrary.wiley.com
CR Costin, CJ Morrow, H Rapoport - The Journal of Organic …, 1976 - ACS Publications
… tate gave a low yield of ethyl o-tolylacetate.8 Similarly, treatment of dibenzyl bromoacetal … arranges to give a low yield of ethyl o-tolylacetate. Similar observations havebeen noted for the …
Number of citations: 15 pubs.acs.org
DA Seeley - 1969 - search.proquest.com
… The crude ethyl o-tolylacetate was distilled in vacuo to give 238 g of wa ter-clea r liquid, bp … 5 mm) (92% yield from ethyl o-tolylacetate). The infrared spectrum of the w ater-clear liquid …
Number of citations: 2 search.proquest.com
BG James, G Pattenden - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… The isomeric sulphoxide (22) was prepared by a similar route from ethyl o-tolylacetate; it … (24b) was prepared from ethyl o-tolylacetate (50 g) and benzyl bromide (50 g) under conditions …
Number of citations: 3 pubs.rsc.org
DD Tanner, SAA Osman - The Journal of Organic Chemistry, 1987 - ACS Publications
The competitive rates for the potassium persulfate promoted decarboxylation of a series of aliphaticand aromatic carboxylic acid salts were determined. The rates for the ring-substituted …
Number of citations: 59 pubs.acs.org
T Kitamura, S Kobayashi, H Taniguchi… - The Journal of Organic …, 1982 - ACS Publications
Vinylations of aromatic compounds by a-aryl-0,/3-disubstituted vinyl bromides (3a-i) in the presence of silver salts and 2, 6-lutidine or 2, 6-di-tert-butyl-4-methylpyridine proceed with …
Number of citations: 27 pubs.acs.org
AK Sharma, P Kumar… - Asian Journal of …, 2018 - Wiley Online Library
… The protocol was also extended to the reaction of some α,β-unsaturated acids namely cinnamic acid and p-chlorocinnamic acid with ethyl o-tolylacetate giving rise to the products 3 r …
Number of citations: 7 onlinelibrary.wiley.com
JC Bardhan, SC Sengupta - Journal of the Chemical Society …, 1932 - pubs.rsc.org
… oXylene was converted by known methods (Atkinson and Thorpe, J., 1907, 91, 1695) into ethyl o-tolylacetate, and the latter reduced by Bouveault's method to give /3-o-tolylethyl alcohol …
Number of citations: 20 pubs.rsc.org
TR Kelly, ND Parekh… - The Journal of Organic …, 1982 - ACS Publications
The Diels-Alder reactions of 6-hydroxy-, 6-methoxy-, and 6-acetoxynaphthoquinone with írans-1-methoxy-3-methyl-1, 3-butadiene have been studied, andthe regiochemistry of the …
Number of citations: 45 pubs.acs.org

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